4-Thiazolidinone

Descripción general

Descripción

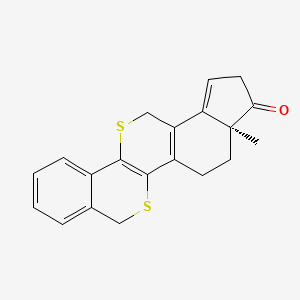

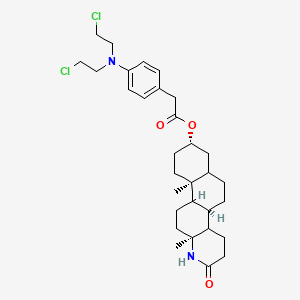

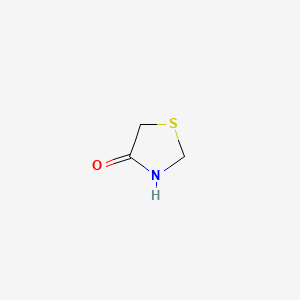

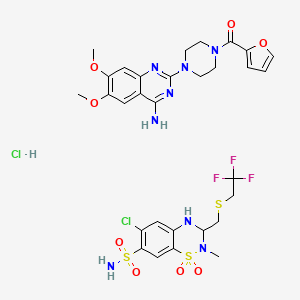

4-Thiazolidinone is a biologically important five-membered heterocyclic ring having almost all types of biological activities . It is a derivative of thiazolidine with a carbonyl group at the 4 position . Thiazolidin-4-one scaffold is among the most important chemical skeletons that illustrate anticancer activity .

Synthesis Analysis

A series of 4-thiazolidinone derivatives was synthesized and tested in vitro for its antimicrobial and anticancer potential . The synthesis of 2-imino-4-thiazolidinones has been reported using thiourea and sodium salt of labeled monochloroacetic acid . Another method of synthesis of 4-thiazolidinones is by use of thiocyanate, alkyl isothiocyanate with hydrazide/acetamide followed by the treatment with ethyl bromoacetate and sodium acetate .Molecular Structure Analysis

Thiazolidin-4-one is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The molecular weight of 4-Thiazolidinone, 3-ethyl-2-thioxo- is 161.245 .Chemical Reactions Analysis

Thiazolidin-4-one derivatives have been the subject of extensive research and current scientific literature reveals that these compounds have shown significant anticancer activities . Kumar and coworkers developed a simple and direct synthesis of 4-thiazolidinone derivatives in the presence of propylphosphonic anhydride (T3P)-DMSO media as a cyclodehydrating agent .Physical And Chemical Properties Analysis

The 3-unsubstituted 4-thiazolidinones are usually solids, often melting with decomposition, but the attachment of an alkyl group to the nitrogen lowers the melting point .Aplicaciones Científicas De Investigación

Anticancer Applications

4-Thiazolidinone-bearing hybrid molecules have shown potential in the field of anticancer drug design . These molecules have been used in complex studies in medicinal chemistry focused on the research and development of novel effective anticancer drugs . The main emphasis is on the application of molecular hybridization methodologies and strategies in the design of small molecules as anticancer agents .

Antioxidant Applications

Thiazolidin-4-ones have been reported to have antioxidant activity . The influence of different substituents in molecules on their biological activity was discussed, which may help to optimize the structure of thiazolidin-4-one derivatives as more efficient drug agents .

Anti-Inflammatory Applications

4-Thiazolidinone compounds have been reported to have anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs .

Antidiabetic Applications

Thiazolidin-4-ones have been reported to have antidiabetic activity . Thiazolidine-2,4-diones are a well-known group of antidiabetic drugs .

Antiparasitic Applications

Thiazolidin-4-ones have been reported to have antiparasitic activity . This makes them potential candidates for the development of new antiparasitic drugs .

Antimicrobial Applications

4-Thiazolidinone compounds have been reported to have antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs .

Antitubercular Applications

Thiazolidin-4-ones have been reported to have antitubercular activity . This makes them potential candidates for the development of new antitubercular drugs .

Antiviral Applications

4-Thiazolidinone compounds have been reported to have antiviral activity . This makes them potential candidates for the development of new antiviral drugs .

Mecanismo De Acción

Target of Action

4-Thiazolidinone primarily targets Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPARγ (PPAR-gamma, PPARG) . PPARs are a group of nuclear receptors, and the endogenous ligands for these receptors are free fatty acids (FFAs) and eicosanoids .

Mode of Action

4-Thiazolidinone acts by activating PPARs. When activated, the receptor binds to DNA in complex with the retinoid X receptor (RXR), another nuclear receptor, increasing transcription of a number of specific genes and decreasing transcription of others . The main effect of expression and repression of specific genes is an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation .

Biochemical Pathways

The activation of PPARs by 4-Thiazolidinone leads to an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . As a result, cells become more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes .

Pharmacokinetics

It is known that thiazolidinediones, a class of drugs to which 4-thiazolidinone belongs, are used as insulin sensitizers that exhibit exceptional anti-hyperglycemic actions without producing hypoglycemia .

Result of Action

The activation of PPARs by 4-Thiazolidinone leads to a decrease in the amount of fatty acids present in circulation . This results in cells becoming more dependent on the oxidation of carbohydrates, more specifically glucose, for energy . This mechanism is beneficial in the treatment of diabetes mellitus type 2 .

Direcciones Futuras

Recent advances in synthetic strategies have led to the development of various thiazolidin-4-one derivatives . The detailed description of the existing modern standards in the field presented in this article may be interesting and beneficial to the scientists for further exploration of these heterocyclic compounds as possible anticancer agents .

Propiedades

IUPAC Name |

1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NOS/c5-3-1-6-2-4-3/h1-2H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOLHRFLIXVQPSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348459 | |

| Record name | 4-thiazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Thiazolidinone | |

CAS RN |

2281-74-5 | |

| Record name | 4-thiazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-thiazolidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1220131.png)

![(2S,3S,4R,5R,6R)-6-[(10S,11R,13S,17R)-17-[(1S)-1,2-dihydroxyethyl]-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid](/img/structure/B1220134.png)